Thiambutosine
Thiambutosine
Thiambutosine was a candidate for treatment of lepromatous leprosy.
Brand Name:
Vulcanchem
CAS No.:
500-89-0
VCID:
VC0545178
InChI:
InChI=1S/C19H25N3OS/c1-4-5-14-23-18-12-8-16(9-13-18)21-19(24)20-15-6-10-17(11-7-15)22(2)3/h6-13H,4-5,14H2,1-3H3,(H2,20,21,24)
SMILES:
CCCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N(C)C
Molecular Formula:
C19H25N3OS
Molecular Weight:
343.5 g/mol
Thiambutosine
CAS No.: 500-89-0
Inhibitors
VCID: VC0545178
Molecular Formula: C19H25N3OS
Molecular Weight: 343.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 500-89-0 |
---|---|
Product Name | Thiambutosine |
Molecular Formula | C19H25N3OS |
Molecular Weight | 343.5 g/mol |
IUPAC Name | 1-(4-butoxyphenyl)-3-[4-(dimethylamino)phenyl]thiourea |
Standard InChI | InChI=1S/C19H25N3OS/c1-4-5-14-23-18-12-8-16(9-13-18)21-19(24)20-15-6-10-17(11-7-15)22(2)3/h6-13H,4-5,14H2,1-3H3,(H2,20,21,24) |
Standard InChIKey | JYCBKPOKWDDOOV-UHFFFAOYSA-N |
Isomeric SMILES | CCCCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)N(C)C)S |
SMILES | CCCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N(C)C |
Canonical SMILES | CCCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N(C)C |
Appearance | Solid powder |
Description | Thiambutosine was a candidate for treatment of lepromatous leprosy. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 4-butoxy-4'-(dimethylamino)thiocarbanilide Ciba 1906 Ciba-1906 SU 1906 SU-1906 thiambutosine |
Reference | 1: Smith TC, Richardus JH. Relapse rates in patients treated with dapsone monotherapy and combinations of dapsone and thiambutosine, thiacetazone, isoniazid and streptomycin in the pre-MDT era. Int J Lepr Other Mycobact Dis. 1994 Sep;62(3):353-8. PubMed PMID: 7525795. 2: Evans AT, Croft SL, Peters W, Neal RA. Antileishmanial effects of clofazimine and other antimycobacterial agents. Ann Trop Med Parasitol. 1989 Oct;83(5):447-54. PubMed PMID: 2619361. 3: Khan HM. Clinical therapeutic analysis of vitiligo phase--II. Bangladesh Med Res Counc Bull. 1984 Dec;10(2):71-5. PubMed PMID: 6543425. 4: Mikhailov P, Dimitrova I. [Leprosy in Bulgaria. Epidemiology, Clinical forms and treatment (author's transl)]. Z Hautkr. 1981 Oct 15;56(20):1364-70. German. PubMed PMID: 7197852. 5: Anand LC, Tiwari VD, Rathore BS, Singh O. Clinical trial with CIBA 1906 in lepromatous leprosy. Lepr India. 1981 Apr;53(2):278-84. PubMed PMID: 7019567. 6: Pattyn SR, Colston MJ. Cross-resistance amongst thiambutosine, thiacetazone, ethionamide and prothionamide with Mycobacterium leprae. Lepr Rev. 1978 Dec;49(4):324-6. PubMed PMID: 84317. 7: Colston MJ, Hilson GR, Ellard GA, Gammon PT. The activity of thiacetazone, thiambutosine, thiocarlide and sulphamethoxypyridazine against Mycobacterium leprae in mice. Lepr Rev. 1978 Jun;49(2):101-13. PubMed PMID: 78428. 8: Waters MF, Rees RJ, Pearson JM, Laing AB, Helmy HS, Gelber RH. Rifampicin for lepromatous leprosy: nine years' experience. Br Med J. 1978 Jan 21;1(6106):133-6. PubMed PMID: 339995; PubMed Central PMCID: PMC1602838. 9: Gangadharam PR, Candler ER. Activity of some antileprosy compounds against Mycobacterium intracellulare in vitro. Am Rev Respir Dis. 1977 Apr;115(4):705-8. PubMed PMID: 557943. 10: Waters MF, Pearson JM, Rees RJ. Drug resistant leprosy--a comparison between proven dapsone and proven thiambutosine resistance. Int J Lepr Other Mycobact Dis. 1976 Jan-Jun;44(1-2):152-3. PubMed PMID: 776850. 11: Colston MJ, Hilson GR. The activity of thiacetazone, thiambutosine and thiocarlide in the chemotherapy of experimental leprosy. Int J Lepr Other Mycobact Dis. 1976 Jan-Jun;44(1-2):123. PubMed PMID: 58847. 12: Levy L, Ullmann NM. Inhibition of multiplication of Mycobacterium leprae by several antithyroid drugs. Am Rev Respir Dis. 1975 May;111(5):651-5. PubMed PMID: 48349. 13: Devani MB, Shishoo CJ, Mody HJ. Spectrophotometric determination of thiambutosine. Analyst. 1975 Mar;100(1188):178-81. PubMed PMID: 1137192. 14: Verbov J. Use of CIBA 1906 (Thimbutosine BP) in vitiligo. Br J Dermatol. 1972 Jul;87(1):81-2. PubMed PMID: 5043208. 15: Convit J, Browne SG, Languillon J, Pettit JH, Ramanujam K, Sagher F, Sheskin J, Tarabini G, de Souza Lima L, Tolentino JG, Waters MF, Bechelli LM, Martínez Domínguez V. Therapy of leprosy. Bull World Health Organ. 1970;42(5):667-72. PubMed PMID: 5311056; PubMed Central PMCID: PMC2427498. 16: Garrod JM, Ellard GA. Appearance of resistance during prolonged treatment of leprosy with Thiambutosine. Lepr Rev. 1968 Jul;39(3):113-7. PubMed PMID: 5663677. 17: Draper P. Effects of a substituted diphenylthiourea (Ciba 1906) on Mycobacterium smegmatis NCTC 8159. Tubercle. 1967 Jun;48(2):151-9. PubMed PMID: 6058033. 18: Témime P, Privat Y, Benne M. [Tuberculoid development of a lepromatous form of Hansen's disease treated with a derivative of thiourea (Ciba 1906)]. Bull Soc Fr Dermatol Syphiligr. 1966 May-Jun;73(3):285-6. French. PubMed PMID: 5962550. 19: Schulz EJ, Egnal ML, Doevendans G. Treatment of leprosy with a combination of injectable thiambutosine (CIBA 1906), streptomycin and isoniazid. Lepr Rev. 1966 Jan;37(1):47-8. PubMed PMID: 5908575. 20: Ellard GA. A preliminary study of the absorption, metabolism and excretion of injectable thiambutosine. Lepr Rev. 1966 Jan;37(1):17-22. PubMed PMID: 5908570. |
PubChem Compound | 3002003 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume